molecular formula C14H13F6N3O3S2 B11087495 N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)propanamide

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)propanamide

Cat. No.: B11087495
M. Wt: 449.4 g/mol
InChI Key: OWZFHBPELCJUIZ-UHFFFAOYSA-N
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Description

HFP , is a fascinating compound with a complex structure. Let’s break it down step by step.

Preparation Methods

Synthetic Routes::

    Fluorination of Benzothiazole Derivative:

    Amidation Reaction:

Industrial Production Methods::
  • Large-scale production of HFP involves optimizing the synthetic steps mentioned above.
  • Precise reaction conditions, catalysts, and purification methods are crucial for industrial efficiency.

Chemical Reactions Analysis

Reactivity::

    Oxidation: HFP can undergo oxidation reactions due to its fluorinated nature.

    Substitution: The amide functional group is susceptible to nucleophilic substitution reactions.

    Other Reactions: It may participate in other transformations, such as cyclizations or rearrangements.

Common Reagents and Conditions::

    Fluorination: Hexafluoroacetone, base (e.g., NaOH or K₂CO₃).

    Amidation: Propanoyl chloride, base (e.g., pyridine or triethylamine).

Major Products::
  • The primary product is N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)propanamide itself.

Scientific Research Applications

HFP finds applications in various fields:

Mechanism of Action

  • The exact mechanism by which HFP exerts its effects depends on the context (e.g., as a solvent or in biological systems).
  • Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

  • HFP stands out due to its hexafluorinated structure.
  • Similar compounds include other fluorinated solvents and amides.

Properties

Molecular Formula

C14H13F6N3O3S2

Molecular Weight

449.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]propan-2-yl]propanamide

InChI

InChI=1S/C14H13F6N3O3S2/c1-3-10(24)22-12(13(15,16)17,14(18,19)20)23-11-21-8-5-4-7(28(2,25)26)6-9(8)27-11/h4-6H,3H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

OWZFHBPELCJUIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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